4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine
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Overview
Description
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine is a complex organic compound with a molecular formula of C42H28N6. It is known for its unique structure, which includes a 2-phenylpyrimidine skeleton with four pyridine pendants. This compound is widely used in various scientific research fields due to its exceptional electron injection properties and high electron mobility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine typically involves the reaction of 3,5-di(pyridin-4-yl)benzaldehyde with 2-methylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves sublimation techniques to obtain ultra-pure grade chemicals. Sublimation is a process where the compound is heated until it transitions from a solid to a gas without passing through a liquid phase, and then it is condensed back into a solid form .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of pyridine N-oxides, while reduction may yield pyridine derivatives .
Scientific Research Applications
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine involves its interaction with molecular targets through its pyridine and pyrimidine rings. These interactions can reduce trap state densities and inhibit nonradiative recombination, leading to improved electron transport and injection properties. The compound’s electron-deficient nature allows it to form exciplex systems with electron-donating materials, enhancing its performance in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine: This compound has a similar structure but with a phenyl group instead of a methyl group, resulting in different electronic properties.
3,5-di(pyridin-4-yl)benzoic acid: This compound shares the pyridine rings but has a different core structure, leading to different reactivity and applications.
Uniqueness
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine stands out due to its high electron mobility and injection properties, making it particularly useful in advanced electronic applications. Its ability to form exciplex systems with electron-donating materials further enhances its versatility and performance.
Properties
Molecular Formula |
C37H26N6 |
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Molecular Weight |
554.6 g/mol |
IUPAC Name |
4,6-bis(3,5-dipyridin-4-ylphenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C37H26N6/c1-25-42-36(34-20-30(26-2-10-38-11-3-26)18-31(21-34)27-4-12-39-13-5-27)24-37(43-25)35-22-32(28-6-14-40-15-7-28)19-33(23-35)29-8-16-41-17-9-29/h2-24H,1H3 |
InChI Key |
WCXNEXQHQNXXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7 |
Origin of Product |
United States |
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